2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
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Overview
Description
2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is an organic compound that features a sulfonamide group, an acetyl group, and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-acetylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the intermediate sulfonamide with a carbamoylating agent such as isocyanate.
Formation of the propanoic acid backbone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid would depend on its specific application. For example, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylbenzenesulfonamido)acetic acid: Similar structure but lacks the carbamoyl group.
3-(3-Acetylbenzenesulfonamido)propanoic acid: Similar structure but lacks the carbamoyl group.
2-(3-Acetylbenzenesulfonamido)-3-hydroxypropanoic acid: Similar structure but has a hydroxy group instead of a carbamoyl group.
Uniqueness
2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is unique due to the presence of both the sulfonamide and carbamoyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-7(15)8-3-2-4-9(5-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXWAECXFKHOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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